Alkylation Kinetics of the Derived Active Metabolite: IPM vs. PM
The active metabolite derived from N,N'-bis(2-chloroethyl)phosphorodiamidic chloride—isophosphoramide mustard (IPM; N,N'-bis(2-chloroethyl)phosphorodiamidic acid)—exhibits markedly slower bis-alkylation kinetics compared with its N,N-regioisomer phosphoramide mustard (PM). At 37 °C and pH 7.4, IPM displays a first-alkylation half-life of approximately 77 min and a second-alkylation half-life of approximately 171 min, whereas PM undergoes both alkylation steps with a half-life of approximately 18 min [1]. This 4.3-fold difference in first-step kinetics is attributed to the distinct aziridinium ion formation rates dictated by the N,N' vs. N,N substitution topology [1].
| Evidence Dimension | Half-life of first alkylation step at 37 °C, pH 7.4 (31P NMR) |
|---|---|
| Target Compound Data | ~77 min (first alkylation); ~171 min (second alkylation) — IPM derived from target |
| Comparator Or Baseline | ~18 min (both first and second alkylations) — PM (N,N-bis(2-chloroethyl)phosphorodiamidic acid) |
| Quantified Difference | 4.3-fold longer first-alkylation half-life for IPM vs. PM; 9.5-fold longer second-alkylation half-life |
| Conditions | 31P NMR; 0.07 M phosphate buffer, pH 7.4; 37 °C; nucleophilic trapping agents present |
Why This Matters
Slower, temporally resolved alkylation may confer a more sustained and controllable DNA cross-linking profile, which is mechanistically linked to the differential therapeutic index observed between ifosfamide- and cyclophosphamide-based regimens.
- [1] Boal, J. H., Williamson, M., Boyd, V. L., Ludeman, S. M., & Egan, W. (1989). 31P NMR studies of the kinetics of bisalkylation by isophosphoramide mustard: comparisons with phosphoramide mustard. Journal of Medicinal Chemistry, 32(8), 1768–1773. PMID: 2754703. View Source
